molecular formula C12H16FN B3429643 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine CAS No. 757136-24-6

1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine

Cat. No.: B3429643
CAS No.: 757136-24-6
M. Wt: 193.26 g/mol
InChI Key: FJJKPQJRJBOVPJ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine (CID: 23106107) is an organic compound with the molecular formula C12H16FN and a molecular weight of 179.23 g/mol. Its structure features a cyclopentane ring with an amine group and a 4-fluorobenzyl substituent at the same carbon atom. The SMILES notation for the compound is C1CCC(C1)(CC2=CC=C(C=C2)F)N. The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry, as fluorine can significantly influence a molecule's biological activity. It is often used to modulate key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The cyclopentanamine scaffold provides a rigid, three-dimensional framework that is valuable for probing protein-ligand interactions and developing structure-activity relationships. Research into closely related analogs, such as 1-(4-fluorophenyl)cyclopentanamine, indicates that such structures are investigated for their potential as inhibitors of therapeutic targets like the p38 mitogen-activated protein kinase (MAPK), which is relevant in inflammation and cancer research, and monoamine oxidase (MAO), which is significant for neurological disorders. These research trajectories highlight the value of this chemical scaffold in developing novel pharmacologically active compounds. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. The compound is available for purchase from various chemical suppliers specializing in life science materials. Please inquire for detailed pricing, purity specifications which may vary by supplier, and packaging options.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-5-3-10(4-6-11)9-12(14)7-1-2-8-12/h3-6H,1-2,7-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJKPQJRJBOVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757136-24-6
Record name 1-[(4-fluorophenyl)methyl]cyclopentan-1-amine
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Synthetic Methodologies and Strategies for 1 4 Fluorophenyl Methyl Cyclopentan 1 Amine

Retrosynthetic Analysis of the 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, two primary disconnections are considered most logical: the carbon-nitrogen (C-N) bond of the amine and the carbon-carbon (C-C) bond connecting the cyclopentyl ring to the benzyl (B1604629) group.

C-N Bond Disconnection: This approach disconnects the primary amine group, leading to a tertiary alcohol intermediate, 1-(4-fluorobenzyl)cyclopentan-1-ol. This strategy implies a forward synthesis where the amine is introduced late-stage, potentially via reactions like the Ritter reaction, Mitsunobu reaction, or conversion of the alcohol to a leaving group followed by nucleophilic substitution with an ammonia (B1221849) surrogate. The alcohol precursor itself can be retrosynthetically disconnected at the C-C bond, leading to cyclopentanone (B42830) and a 4-fluorobenzyl organometallic reagent.

C-C Bond Disconnection: This strategy breaks the bond between the cyclopentane (B165970) ring and the benzylic methylene (B1212753) group. This leads to two key synthons: a nucleophilic cyclopentyl amine equivalent and an electrophilic 4-fluorobenzyl species (e.g., 4-fluorobenzyl halide). A plausible forward approach involves the alkylation of a carbanion derived from a 1-aminocyclopentane precursor. For instance, a protected 1-aminocyclopentanecarbonitrile (B1332910) could be deprotonated and subsequently alkylated.

These two approaches form the basis for the synthetic strategies discussed in the following sections, focusing on the assembly of the cyclopentylamine (B150401) core and the introduction of the fluorinated side chain.

Classical and Contemporary Approaches to Cyclopentane Amine Synthesis

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. researchgate.net In the context of cyclopentylamines, the reaction typically starts from cyclopentanone. The process involves the initial formation of an imine intermediate by reacting cyclopentanone with an amine source, which is then reduced in situ to the corresponding amine.

The synthesis of primary cyclopentylamine via reductive amination uses ammonia or an ammonium (B1175870) salt as the nitrogen source. researchgate.net The reaction is carried out in the presence of a reducing agent and often a catalyst. Challenges in the synthesis of primary amines include over-alkylation, leading to the formation of secondary (dicyclopentylamine) and tertiary amines, and the competing reduction of the ketone to cyclopentanol. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the primary amine. researchgate.netresearchgate.net Ruthenium-based catalysts, in particular, have shown high efficiency and selectivity. researchgate.net

Catalyst SystemReducing AgentSolventTemperature (°C)Yield of Cyclopentylamine (%)Reference
Ru/Nb₂O₅-LH₂ / NH₃Methanol9084.3 researchgate.net
Raney® NiH₂ / NH₃Not specifiedNot specifiedGood researchgate.net
Pt-based catalystsH₂ / NH₃Not specifiedNot specifiedActive researchgate.net

The formation of a C-N bond via nucleophilic substitution is a fundamental transformation in organic synthesis. chemistrysteps.comcem.com This strategy typically involves reacting a cyclopentyl electrophile, such as a cyclopentyl halide or sulfonate, with a nitrogen-containing nucleophile.

A common approach is the reaction of cyclopentyl bromide with ammonia. However, this method often suffers from poor selectivity, yielding a mixture of primary, secondary, and tertiary amines, as well as the tetraalkylammonium salt due to over-alkylation of the product. To overcome this, the Gabriel synthesis offers a more controlled alternative. This method involves the alkylation of potassium phthalimide (B116566) with a cyclopentyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. Another effective method is the use of sodium azide (B81097) as the nucleophile to form a cyclopentyl azide, which can then be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

In some synthetic strategies, the cyclopentane ring itself is constructed during the synthesis. studysmarter.co.uk Various cyclization reactions can be employed to form five-membered carbocycles from acyclic precursors. organic-chemistry.orgoregonstate.edu These methods are particularly useful for creating highly substituted or functionalized cyclopentane systems. acs.orgresearchgate.net

Examples of relevant cyclization strategies include:

Intramolecular Michael Addition: An acyclic precursor containing both a nucleophilic center and an α,β-unsaturated carbonyl moiety can undergo intramolecular conjugate addition to form a cyclopentane ring. researchgate.net

Dieckmann Condensation: This involves the base-promoted intramolecular condensation of a 1,6-diester to form a β-keto ester, which can be further manipulated to introduce the desired amine functionality.

Radical Cyclization: 1,6-dienes or other appropriately unsaturated precursors can undergo radical-mediated cyclization to form cyclopentyl rings. organic-chemistry.org

Ring-Closing Metathesis (RCM): A powerful method using catalysts like the Grubbs catalyst to form cyclic olefins from acyclic dienes, which can then be hydrogenated and functionalized. organic-chemistry.org

These cyclization approaches provide access to cyclopentane intermediates that can be subsequently converted to the target amine structure.

Incorporation of the 4-Fluorophenylmethyl Moiety

A critical step in the synthesis is the formation of the C-C bond that attaches the 4-fluorophenylmethyl group to the cyclopentane ring at the C1 position. This establishes the key quaternary carbon center of the target molecule.

Grignard Reactions: The Grignard reaction is a powerful tool for C-C bond formation, involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. leah4sci.comlibretexts.org In a highly convergent approach to this compound, the key intermediate, 1-(4-fluorobenzyl)cyclopentan-1-ol, can be synthesized by reacting cyclopentanone with 4-fluorobenzylmagnesium bromide.

The Grignard reagent is prepared by reacting 4-fluorobenzyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comresearchgate.net The subsequent addition to cyclopentanone, followed by an acidic workup, yields the tertiary alcohol. This alcohol can then be converted to the target amine.

Reaction StepReagents & ConditionsPurposeReference
Grignard Reagent Formation4-fluorobenzyl bromide, Mg, anhydrous Et₂O or THFForms the organometallic nucleophile leah4sci.com
Nucleophilic AdditionCyclopentanone, followed by H₃O⁺ workupAdds the benzyl group to the ring and forms the tertiary alcohol nih.gov

Alkylation Reactions: An alternative C-C bond-forming strategy involves the alkylation of a carbon nucleophile. A suitable precursor for this approach is 1-aminocyclopentanecarbonitrile, which can be synthesized from cyclopentanone via a Strecker synthesis using reagents like sodium cyanide and ammonium chloride. google.comchemsrc.com The α-carbon in 1-aminocyclopentanecarbonitrile is acidic and can be deprotonated using a strong base after suitable N-protection of the amino group. The resulting carbanion can then act as a nucleophile, reacting with an electrophile like 4-fluorobenzyl bromide to form the C-C bond. The final steps would involve deprotection of the amine and removal or conversion of the nitrile group.

Stereoselective Synthesis of this compound and its Enantiomers

Achieving enantiopurity is a crucial aspect of the synthesis of many biologically active amines. For this compound, which possesses a chiral center at the C1 position of the cyclopentane ring, several stereoselective strategies can be employed.

The use of chiral catalysts to induce enantioselectivity in key bond-forming steps is a powerful tool in asymmetric synthesis. For the synthesis of chiral cyclopentane derivatives, catalytic enantioselective reactions such as Michael additions can be utilized to set the stereocenter. While specific applications of chiral catalysts for the direct synthesis of this compound are not detailed in the available literature, analogous syntheses of highly functionalized chiral cyclopentanes have been achieved using chiral diphenylprolinyl silyl (B83357) ethers as catalysts in cascade reactions. These catalysts facilitate the formation of multiple stereogenic centers with high enantio- and diastereoselectivity.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a cyclopentanone precursor to direct the diastereoselective addition of the (4-fluorophenyl)methyl group. Alternatively, a chiral auxiliary could be employed during the formation of the amine. For instance, a chiral oxazolidinone auxiliary can be used to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent with 4-fluorobenzyl bromide, followed by further elaboration to the target cyclopentylamine.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical Application
Evans OxazolidinonesStereoselective alkylations, aldol (B89426) reactions
Pseudoephedrine AmidesAsymmetric alkylation to form chiral carboxylic acids
(R)- or (S)-1-PhenylethylamineResolution of racemic carboxylic acids

Detailed experimental procedures for the application of these auxiliaries in the synthesis of this compound are not explicitly described in the surveyed scientific literature.

Resolution is a common method for separating a racemic mixture into its constituent enantiomers. This can be achieved through several techniques.

Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. nih.govnih.gov These salts often have different solubilities, allowing for their separation by fractional crystallization. nih.gov Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine or alcohol, allowing for the separation of the acylated and unreacted enantiomers. nih.govorgsyn.org For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the enantioselective acylation of related hydroxymethylpiperidine derivatives. orgsyn.org This technique could potentially be applied to resolve a racemic precursor of this compound or the final product itself.

Table 3: Common Chiral Resolving Agents

Resolving AgentTypeUsed to Resolve
(+)-Tartaric AcidAcidRacemic bases (amines)
(-)-Mandelic AcidAcidRacemic bases (amines)
BrucineBaseRacemic acids
Candida antarctica Lipase BEnzymeRacemic alcohols and amines

Specific conditions and efficiencies for the resolution of this compound have not been reported in the reviewed literature.

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic route is highly dependent on the optimization of reaction parameters such as solvent, temperature, and reagent stoichiometry.

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. Solvent polarity, in particular, can affect the solubility of reactants and the stabilization of transition states. For instance, in nucleophilic substitution reactions that may be involved in the synthesis of the target compound, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the reaction rate. In contrast, for reactions involving charged intermediates, polar protic solvents such as ethanol (B145695) or water may be more suitable.

A systematic screening of solvents with varying polarities is a common strategy to identify the optimal reaction medium. nih.gov For example, in the synthesis of related heterocyclic compounds, a switch from less polar solvents to more polar ones like water has been shown to improve yields. nih.gov

Table 4: Common Solvents and Their Properties

SolventPolarityType
TolueneNonpolarAprotic
Tetrahydrofuran (THF)PolarAprotic
AcetonitrilePolarAprotic
EthanolPolarProtic
WaterHighly PolarProtic

While these general principles of solvent effects are well-understood, specific studies on the optimization of solvent conditions for the synthesis of this compound are not available in the current body of scientific literature.

Temperature and Pressure Influence

The temperature and pressure are critical parameters in the synthesis of this compound, particularly when employing catalytic hydrogenation as the reduction method.

Temperature: The reaction temperature affects both the rate of imine formation and the subsequent reduction. Generally, higher temperatures can accelerate the reaction; however, excessively high temperatures may lead to side reactions or catalyst degradation. For the reductive amination of ketones with benzylamine (B48309) derivatives, temperatures in the range of 50-150°C are commonly reported. For instance, studies on the reductive amination of cyclohexanone (B45756) with benzylamine have been conducted at 100°C. csic.es Lowering the temperature can improve selectivity in some cases but will also decrease the reaction rate. Optimization of the temperature is crucial to balance reaction speed with the stability of reactants and the catalyst.

Pressure: When using gaseous hydrogen as the reducing agent, pressure is a key variable. Higher hydrogen pressures generally increase the rate of the reduction step by increasing the concentration of dissolved hydrogen. Typical pressures for reductive amination reactions range from atmospheric pressure to over 30 bar. csic.esresearchgate.net For example, the reductive amination of cyclohexanone with benzylamine has been investigated under a hydrogen pressure of 30 bar. csic.es The optimal pressure is often determined by the activity of the catalyst and the nature of the substrate. It's important to note that high-pressure equipment may be required, which can be a consideration for large-scale synthesis.

The interplay between temperature and pressure is significant. In some cases, increasing the pressure can allow for the use of lower temperatures while maintaining a reasonable reaction rate.

ParameterGeneral RangeRemarks
Temperature 50 - 150 °CHigher temperatures increase reaction rate but may lead to side products.
Pressure (H₂) 1 - 30+ barHigher pressure increases the rate of reduction.

Stoichiometric Ratios and Catalyst Loading

The stoichiometry of the reactants and the amount of catalyst used are pivotal for achieving high yields and minimizing byproducts in the synthesis of this compound.

Stoichiometric Ratios: In reductive amination, the molar ratio of the ketone (cyclopentanone) to the amine ((4-fluorophenyl)methanamine) can influence the product distribution. While a 1:1 stoichiometric ratio is theoretically required, it is common to use a slight excess of one of the reactants to drive the reaction to completion. For instance, using an excess of the amine can favor the formation of the desired secondary amine and minimize the formation of tertiary amine byproducts. organic-chemistry.org Conversely, an excess of the ketone might be used if the amine is more valuable. The choice of stoichiometry often depends on the specific reaction conditions and the relative costs of the starting materials.

ComponentRatio/LoadingRationale
Cyclopentanone : (4-Fluorophenyl)methanamine 1:1 to 1:1.5An excess of the amine can favor the desired product.
Catalyst Loading (e.g., Pd/C) 0.1 - 5 mol%Balances reaction rate with cost.

Kinetic Studies for Reaction Mechanism Elucidation

Kinetic studies are essential for understanding the reaction mechanism of the synthesis of this compound and for optimizing reaction conditions. The reductive amination process involves two main steps: the formation of an imine intermediate from cyclopentanone and (4-fluorophenyl)methanamine, and the subsequent reduction of the imine to the final amine product.

Kinetic analyses of similar reactions, such as the N-alkylation of amines, often reveal the reaction order with respect to each reactant and the catalyst. researchgate.net For instance, the nitrosation of cyclic secondary amines has been shown to follow second-order kinetics, being first order in both the amine and the nitrosating agent.

Understanding the reaction kinetics allows for the development of a kinetic model that can be used to predict the reaction outcome under different conditions and to optimize the process for large-scale production.

Large-Scale Synthesis Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to a larger scale for research applications requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reaction Conditions: The optimized laboratory-scale conditions for temperature and pressure may need to be adjusted for larger reactors. Heat transfer becomes more critical on a larger scale, and efficient cooling or heating systems are necessary to maintain a consistent reaction temperature. If catalytic hydrogenation is used, the safe handling of hydrogen gas at pressure is a major consideration.

Reagent and Solvent Selection: The choice of reagents and solvents should be re-evaluated for their cost, availability, and safety on a larger scale. For example, while a particular solvent might be suitable for a small-scale reaction, its flammability or toxicity might pose significant risks in a larger setting.

Work-up and Purification: The methods for isolating and purifying the product must be scalable. Extraction and distillation are common large-scale purification techniques. The choice of purification method will depend on the physical properties of the product and the impurities present.

Process Safety: A thorough safety assessment is crucial before scaling up any chemical synthesis. This includes evaluating the potential for runaway reactions, the toxicity of all substances involved, and the safe handling of any hazardous materials.

A one-liter lab reactor has been successfully used for a large-scale reductive amination reaction between benzylamine and benzoic acid, demonstrating the feasibility of scaling up such reactions with appropriate equipment and control. researchgate.net

Synthesis of Isotopically Labeled Analogs for Research Probes

Isotopically labeled analogs of this compound are valuable tools in various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. The most common isotopes used for labeling are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

Deuterium Labeling: Deuterium-labeled analogs can be synthesized by introducing deuterium at specific positions in the molecule. One common strategy is to use a deuterated reducing agent during the reductive amination step. For example, using sodium borodeuteride (NaBD₄) instead of sodium borohydride (B1222165) (NaBH₄) would introduce a deuterium atom at the benzylic position. Alternatively, deuterium can be incorporated into the cyclopentyl or phenyl rings by using deuterated starting materials, such as cyclopentanone-d₈ or (4-fluorophenyl)methanamine with deuterium on the aromatic ring. Amine-base catalyzed exchange with deuterium oxide is another method for benzylic deuteration. nih.gov

Carbon-13 Labeling: Carbon-13 labeled analogs are typically prepared using starting materials enriched with ¹³C at a specific position. For instance, to label the benzylic carbon, ¹³C-labeled (4-fluorophenyl)methanamine would be required. The synthesis of such labeled precursors can be complex and often involves multi-step synthetic sequences. nih.govresearchgate.net The choice of the labeled position depends on the specific research application.

The synthesis and purification of isotopically labeled compounds require careful planning and execution to ensure high isotopic purity and to minimize costs, as labeled starting materials are often expensive.

IsotopeLabeling StrategyExample Precursor/Reagent
Deuterium (²H) Use of deuterated reducing agentSodium borodeuteride (NaBD₄)
Use of deuterated starting materialCyclopentanone-d₈
Carbon-13 (¹³C) Use of ¹³C-enriched starting material[¹³C]-(4-fluorophenyl)methanamine

Chemical Reactivity and Derivatization of 1 4 Fluorophenyl Methyl Cyclopentan 1 Amine

Transformations of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity allows for a wide array of derivatization strategies targeting this functional group.

The primary amine of 1-[(4-fluorophenyl)methyl]cyclopentan-1-amine readily undergoes reaction with various electrophilic reagents to yield substituted amine derivatives.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base to neutralize the acid byproduct. These reactions lead to the formation of stable amide derivatives. Specific examples of acylation have been documented in the patent literature, where the compound is reacted with various acyl chlorides to produce N-acylated products. For instance, reaction with 2-chloroacetyl chloride yields N-{1-[(4-fluorophenyl)methyl]cyclopentyl}-2-chloroacetamide.

Alkylation: While specific examples for the direct alkylation of this compound are not extensively detailed in the literature, primary amines are known to react with alkyl halides. However, this method can be challenging to control, often leading to over-alkylation and the formation of mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination, are generally preferred for the synthesis of specific secondary or tertiary amines.

Sulfonylation: The amine group can be readily sulfonated by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields the corresponding sulfonamide. A documented example includes the reaction of this compound with 4-nitrobenzenesulfonyl chloride to afford N-{1-[(4-fluorophenyl)methyl]cyclopentyl}-4-nitrobenzenesulfonamide.

The following table summarizes representative acylation and sulfonylation reactions.

Starting AmineReagentBaseProduct
This compound2-Chloroacetyl chlorideTriethylamineN-{1-[(4-Fluorophenyl)methyl]cyclopentyl}-2-chloroacetamide
This compound4-Nitrobenzenesulfonyl chlorideTriethylamineN-{1-[(4-fluorophenyl)methyl]cyclopentyl}-4-nitrobenzenesulfonamide

This table presents data synthesized from patent literature describing derivatization of the title compound.

Specific studies on the oxidation of this compound are not prominently featured in available scientific literature. However, the oxidation of primary amines is a well-established field, and several potential pathways can be predicted. Depending on the oxidant used, primary amines can be converted to a variety of products, including hydroxylamines, nitroso compounds, oximes, and nitro compounds. google.comgoogle.com

For instance, controlled oxidation could potentially yield the corresponding oxime, 1-[(4-fluorophenyl)methyl]cyclopentylidenehydroxylamine. More vigorous oxidation conditions might lead to the formation of the nitro derivative, 1-[(4-fluorophenyl)methyl]-1-nitrocyclopentane. google.com The characterization of such products would typically involve spectroscopic methods like Nuclear Magnetic Resonance (NMR) to confirm the structural changes around the nitrogen-bearing carbon, Infrared (IR) spectroscopy to identify new functional groups (e.g., N=O or NO2), and mass spectrometry to confirm the molecular weight change corresponding to the addition of oxygen atoms.

The transformation of this compound into a secondary amine is most commonly achieved through reductive amination. google.comgoogle.com This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. appchemical.commolport.com

A typical reaction sequence would involve:

Condensation of this compound with an aldehyde (R-CHO) or a ketone (R-CO-R') to form an iminium ion intermediate.

Reduction of the iminium ion using a suitable reducing agent. Common reagents for this step include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation (e.g., using H2/Pd). google.com

For example, reacting the title compound with acetone (B3395972) in the presence of a reducing agent would be expected to yield N-isopropyl-1-[(4-fluorophenyl)methyl]cyclopentan-1-amine. This method is highly versatile and allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. uni.lu

Amides: As discussed under acylation (Section 3.1.1), amides are readily formed from this compound. This is a robust and widely used transformation in medicinal and synthetic chemistry. The reaction typically involves coupling the amine with a carboxylic acid, often activated by a coupling reagent (like DCC or EDC), or by using a more reactive carboxylic acid derivative like an acyl chloride. Patent literature provides examples of such transformations for preparing libraries of compounds for biological screening.

Amine ReactantCarboxylic Acid/Acyl Chloride ReactantCoupling ConditionsAmide Product
This compound2-Chloroacetic acidEDC, HOBt, DIPEAN-{1-[(4-Fluorophenyl)methyl]cyclopentyl}-2-chloroacetamide
This compoundCyclopropanecarbonyl chlorideTriethylamine, DCMN-{1-[(4-Fluorophenyl)methyl]cyclopentyl}cyclopropanecarboxamide

This table presents data synthesized from patent literature describing the synthesis of amide derivatives.

Carbamates: Carbamates can be synthesized from this compound through several established methods. A common approach involves reacting the amine with a chloroformate ester (e.g., methyl chloroformate) in the presence of a base. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent generates an intermediate isocyanate, which can then be trapped with an alcohol to yield the carbamate. Direct reaction with dialkyl carbonates, sometimes under pressure and with catalysis, can also produce carbamates. google.com

Reactivity of the Cyclopentane (B165970) Ring System

The cyclopentane ring in this compound is a saturated aliphatic system and is therefore generally unreactive under mild conditions. Reactions involving the ring typically require harsh conditions or specific activation and often proceed through carbocationic or radical intermediates.

There are no specific studies documented in the scientific literature concerning the ring expansion or contraction of this compound. However, general principles of carbocyclic ring rearrangements can be applied to predict potential reactivity.

Ring Expansion: Cationic rearrangements, such as the Tiffeneau-Demjanov rearrangement, are classic methods for the one-carbon ring expansion of cycloalkylmethylamines. This would involve the diazotization of the primary amine with nitrous acid (HNO2) to form an unstable diazonium salt. Loss of nitrogen gas (N2) would generate a primary carbocation, which could then trigger the migration of one of the adjacent endocyclic C-C bonds of the cyclopentane ring, leading to a ring-expanded cyclohexanone (B45756) product after quenching with water.

Ring Contraction: Ring contractions of cyclopentane systems are less common than expansions and are typically driven by the formation of a more stable structure or the relief of specific types of strain. google.com Mechanisms often involve rearrangements like the Favorskii rearrangement if a suitable α-haloketone derivative were formed, or other cationic rearrangements leading to a substituted cyclobutane (B1203170). google.com Such transformations would require significant chemical modification of the parent molecule and have not been reported for this specific compound.

Functionalization of Ring Carbons via C-H Activation or Addition Reactions

Direct functionalization of the saturated cyclopentyl ring involves the cleavage of strong carbon-hydrogen (C-H) bonds, a historically challenging transformation. However, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer pathways to introduce new functional groups. The primary amine can act as a directing group, guiding a metal catalyst to specific C-H bonds, typically at the β- or γ-positions, through the formation of a metallacyclic intermediate.

Palladium-catalyzed reactions have shown promise for the enantioselective functionalization of prochiral C(sp³)–H bonds in similar cyclic systems. For instance, studies on cyclobutanecarboxylic acid derivatives have demonstrated that chiral ligands can facilitate palladium(II)-catalyzed cross-coupling of methylene (B1212753) C–H bonds with arylboron reagents, achieving high yields and enantioselectivities. nih.gov This approach, if applied to this compound, could theoretically lead to the synthesis of chiral derivatives by functionalizing the prochiral β-methylene positions of the cyclopentyl ring. The development of suitable ligands that can effectively coordinate with both the palladium center and the substrate's amine group is crucial for achieving high selectivity and efficiency in such transformations. nih.govnih.gov

Table 1: Potential C-H Activation Reactions on the Cyclopentyl Ring

Reaction Type Catalyst/Reagent Example Potential Product Research Context
Arylation Pd(OAc)₂, Chiral Ligand, Ar-B(OR)₂ β-Aryl-substituted cyclopentanamine Based on analogous C(sp³)–H activation in other cycloalkanes. nih.gov
Olefination [RhCp*Cl₂]₂, AgSbF₆, Alkene β-Alkenyl-substituted cyclopentanamine Amine-directed C-H olefination is a known transformation.

These reactions represent advanced synthetic strategies that could diversify the cyclopentyl scaffold, though specific applications to this compound have not been extensively reported in the literature.

Chemical Modifications on the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is another key site for derivatization, offering several avenues for chemical modification, including substitution of the fluorine atom, electrophilic substitution on the aromatic ring, and cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

Nucleophilic aromatic substitution (SₙAr) is a potential pathway for replacing the fluorine atom with other nucleophiles. However, the SₙAr mechanism requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com In this compound, the (1-aminocyclopentyl)methyl substituent at the para position is not a strong EWG. Consequently, the fluorine atom is relatively unreactive towards nucleophilic displacement under standard SₙAr conditions. libretexts.org

For a successful SₙAr reaction, harsh conditions (high temperature and pressure) or the use of a very strong nucleophile would be necessary. Alternatively, the aromatic ring would need to be further modified to include a potent EWG, such as a nitro or cyano group, to facilitate the reaction. researchgate.netresearchgate.net The reactivity order for halogens in SₙAr reactions is F > Cl > Br > I, which is opposite to that in Sₙ1 and Sₙ2 reactions. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. libretexts.org

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. wikipedia.org The outcome of EAS on the 4-fluorophenyl ring of the target compound is governed by the directing effects of the two existing substituents: the fluorine atom and the para-alkyl group.

Fluorine: As a halogen, fluorine is an ortho, para-directing but deactivating group due to the interplay of its strong electron-withdrawing inductive effect and its electron-donating resonance effect. libretexts.org

Alkyl Group (at C4): The -(CH₂)-C₅H₉NH₂ group is an alkyl substituent, which is ortho, para-directing and activating.

Since the two substituents are para to each other, their directing effects combine. The fluorine atom directs incoming electrophiles to positions 2 and 6 (ortho to itself). The alkyl group directs to positions 3 and 5 (ortho to itself). The activating nature of the alkyl group generally has a stronger influence than the deactivating nature of the halogen. Therefore, electrophilic attack is most likely to occur at the positions ortho to the alkyl group (positions 3 and 5), which are also meta to the fluorine atom. libretexts.orgmasterorganicchemistry.com This orientation is favored as the carbocation intermediate (arenium ion) formed during the reaction is better stabilized. libretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Position Type Directing Effect Predicted Major Product Position(s)
-F 1 Deactivator Ortho, Para 2, 6
-(CH₂)-C₅H₉NH₂ 4 Activator Ortho, Para 3, 5

| Combined | | | | 3 and 5 |

Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be employed to introduce a wide variety of functional groups onto the phenyl ring at these positions. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions for Diversification (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While the aromatic C-F bond is the strongest carbon-halogen bond and generally less reactive, specialized catalyst systems have been developed to activate aryl fluorides for cross-coupling. mdpi.comnobelprize.org These reactions provide a versatile method for diversifying the 4-fluorophenyl moiety.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl fluoride (B91410) with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. This requires a palladium catalyst with specialized ligands, such as bulky, electron-rich phosphines, that can facilitate the challenging oxidative addition of the C-F bond to the Pd(0) center. nih.gov

Sonogashira Coupling: This reaction couples the aryl fluoride with a terminal alkyne to introduce an alkynyl group. Like the Suzuki coupling, this transformation requires a robust palladium catalyst and often a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction could potentially replace the fluorine atom with a different amine, although direct amination of unactivated aryl fluorides is challenging.

The success of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. Benzylic fluorides have also been shown to be viable substrates for Pd(0)-catalyzed cross-coupling reactions, although this involves a different C-F bond than the one present in the target molecule. acs.org

Table 3: Examples of Pd-Catalyzed Cross-Coupling Reactions for Aryl Fluorides

Reaction Name Coupling Partner Typical Catalyst System Potential Product Moiety
Suzuki-Miyaura R-B(OH)₂ Pd(0) complex with bulky phosphine (B1218219) ligands (e.g., SPhos, t-Bu₃P) 4-Aryl-phenyl
Sonogashira R-C≡CH Pd(0)/phosphine complex, Cu(I) salt 4-Alkynyl-phenyl

Stability and Degradation Pathways of the Compound in Research Environments

The stability of this compound is a critical factor in its storage and handling. Degradation can occur through several chemical pathways, primarily involving the amine functional group. walshmedicalmedia.com

Oxidation: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, heat, or trace metal ions. pharmaceutical-journal.com Oxidative degradation can lead to the formation of imines, hydroxylamines, or more complex condensation products. The benzylic position is also prone to oxidation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials can minimize oxidative degradation. pharmaceutical-journal.com

Reaction with Carbon Dioxide: Like many primary amines, it can react reversibly with atmospheric carbon dioxide (CO₂) to form carbamates. This is typically not a permanent degradation pathway, as the reaction can be reversed by heating or exposure to a mild acid.

Hydrolysis: The core structure of the molecule, consisting of C-C, C-N, and C-F bonds, is generally stable to hydrolysis. This degradation pathway is more common for compounds containing labile groups such as esters, amides, or lactams. walshmedicalmedia.com

pH Sensitivity: As an amine, the compound is basic and will form a salt in acidic conditions. The stability of the compound can be pH-dependent, and formulations may require buffering to maintain chemical integrity.

In research settings, degradation is often observed over long-term storage or under stressful conditions such as elevated temperatures or exposure to reactive chemicals. nih.gov The formation of inclusion complexes with cyclodextrins has been shown to enhance the stability of some drugs by protecting labile functional groups from degradation triggers like light or humidity. mdpi.com

Structure Activity Relationship Sar and Design Principles in Chemical Biology Research

Principles of Scaffold Modifications and Analog Design

The molecular architecture of 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine offers several avenues for scaffold modification and analog design. The central cyclopentanamine scaffold can be considered a key pharmacophoric element. In drug discovery, scaffold hopping and modification are common strategies to explore new chemical space and optimize biological activity.

Principles of analog design for this compound would involve systematic modifications at three primary locations:

The Aromatic Ring: The 4-fluorophenyl moiety can be altered by changing the position of the fluorine atom (e.g., to the 2- or 3-position) or by replacing it with other substituents. Introducing different electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and its interactions with biological targets.

The Alicyclic Ring: The cyclopentane (B165970) ring can be replaced with other cyclic systems, such as cyclopropane (B1198618), cyclobutane (B1203170), cyclohexane, or heterocyclic rings like piperidine (B6355638). unl.ptnih.gov Such changes significantly impact the compound's conformational flexibility, lipophilicity, and the spatial orientation of the amine group.

These design principles allow for a systematic investigation of the chemical features essential for biological activity, leading to the development of analogs with improved pharmacological profiles.

Impact of Amine Substitutions on Molecular Interactions and Target Engagement

The primary amine in this compound is a critical functional group for molecular interactions. As a basic center, it is likely to be protonated at physiological pH, forming an ammonium (B1175870) cation. This positive charge is often crucial for forming strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a protein's binding pocket.

Substitution on the amine nitrogen would have a profound impact on its properties and interactions:

Secondary and Tertiary Amines: Introducing alkyl or other groups on the amine would increase steric bulk, which could either enhance or disrupt binding depending on the topology of the target site. N-alkylation also generally increases basicity, although this can be offset by steric hindrance to solvation of the conjugate acid.

Amide Formation: Acylating the amine to form an amide would neutralize its basicity and convert it from a hydrogen bond donor to a group that can still accept hydrogen bonds. masterorganicchemistry.com This removes the potential for ionic interactions, which can dramatically alter or abolish activity if such an interaction is critical for target engagement. mdpi.com

The ability of the amine to act as a hydrogen bond donor is a key feature. Modifications that alter the number or strength of these bonds will directly affect the affinity and specificity of the compound for its biological target.

Role of the Cyclopentane Ring Conformation and Flexibility in Modulating Activity

The cyclopentane ring, unlike more rigid structures like benzene (B151609) or cyclopropane, is conformationally flexible. It can adopt various non-planar conformations, most notably the "envelope" and "twist" forms. This flexibility allows the molecule to adapt its shape to fit optimally into a binding site, a concept known as "induced fit."

The conformation of the cyclopentane ring dictates the spatial orientation of the 1-amine and the 1-[(4-fluorophenyl)methyl] substituents. The energetic barrier between different conformers is relatively low, meaning the ring can readily change its pucker. This dynamic behavior can be advantageous, allowing the molecule to interact with multiple residues within a binding pocket. However, in some cases, a more rigid scaffold is preferred to lock the molecule into a single, highly active conformation, which can improve potency and reduce off-target effects. Replacing the cyclopentane with a more rigid ring system, such as a cyclopropane or a bridged bicyclic system, would be a key strategy to probe the importance of this flexibility.

Influence of the Fluorine Atom on Electronic Properties and Lipophilicity

The fluorine atom at the 4-position of the phenyl ring is a small but highly significant modification that profoundly influences the molecule's physicochemical properties. mdpi.com Fluorine is the most electronegative element, and its introduction into organic molecules is a widely used strategy in medicinal chemistry to modulate various parameters.

Table 1: Physicochemical Properties of Hydrogen vs. Fluorine
PropertyHydrogen (H)Fluorine (F)Impact of Substitution
van der Waals Radius (Å)1.201.47Minimal steric increase
Electronegativity (Pauling Scale)2.203.98Significant increase in electron withdrawal
Polarizability (ų)0.670.56Lower polarizability
Effect on Lipophilicity (logP)-Increases when on an aromatic ringEnhances membrane permeability

Due to its high electronegativity, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). When attached to the phenyl ring, it pulls electron density away from the aromatic system. This electronic perturbation is transmitted through the molecule and can influence the basicity of the distal amine group.

The substitution of a hydrogen atom with fluorine on an aromatic ring generally increases the lipophilicity of the molecule. This is because the C-F bond is highly polarized but not very polarizable, leading to weaker interactions with water molecules. researchgate.net Increased lipophilicity can enhance a compound's ability to cross cell membranes and access hydrophobic pockets within a protein binding site.

Furthermore, the fluorine atom can participate in unique stereoelectronic interactions that contribute to binding affinity. These include:

Orthogonal Dipole-Dipole Interactions: The C-F bond dipole can interact favorably with backbone carbonyls or other polar groups in the receptor.

Hydrogen Bonds: While controversial, fluorine can act as a weak hydrogen bond acceptor in certain contexts.

Fluorine-Aromatic Interactions: Interactions between the electron-rich fluorine and electron-deficient aromatic rings can also contribute to binding.

These subtle but significant interactions can improve the binding affinity and selectivity of the compound for its target.

Comparative SAR Studies with Related Fluorinated Amines and Alicyclic Systems

To fully understand the SAR of this compound, it is instructive to compare it with structurally related molecules where the alicyclic ring is varied. The size and nature of the cycloalkane ring can significantly alter the pharmacological properties of a drug candidate.

Table 2: Comparative Properties of Alicyclic Amine Scaffolds
Alicyclic SystemKey Structural FeaturesPotential Impact on Activity
CyclopropanaminesRigid, planar ring; unique electronic properties. unl.ptRestricts conformational freedom, potentially leading to higher selectivity. Different spatial vector for substituents.
CyclopentanaminesFlexible, non-planar ring (envelope/twist).Allows for conformational adaptation to the binding site (induced fit).
PiperidinesFlexible chair/boat conformations; contains a heteroatom. nih.govnih.govNitrogen heteroatom can alter solubility and metabolism. Chair conformation provides distinct axial/equatorial positions for substituents.

Studies on fluorinated phenylcyclopropylamines have shown that both stereochemistry and the electronic nature of aryl substituents are critical for activity. unl.pt For instance, the relative orientation of the amine and phenyl groups (cis/trans) can dramatically affect potency.

Similarly, fluorinated piperidine derivatives are a major class of compounds in medicinal chemistry. nih.govnih.gov The replacement of the cyclopentane ring in the title compound with a piperidine ring would introduce a second nitrogen atom (if the substituent is on the ring carbon) or create a tertiary amine (if the original amine becomes the ring nitrogen). This would fundamentally alter the molecule's pKa, solubility, and metabolic profile, providing a rich area for comparative SAR exploration.

By comparing the biological data of analogs across these different alicyclic systems, researchers can determine the optimal ring size and conformation for a given biological target, thereby refining the molecular design to achieve desired therapeutic effects.

Identification of Key Pharmacophoric Features for Target Binding (in vitro/molecular level)

In the realm of chemical biology research, the specific compound This compound is understood as a potential modulator of monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govmdpi.com While direct crystallographic data for this exact ligand-transporter complex may not be publicly available, its key pharmacophoric features can be inferred from extensive structure-activity relationship (SAR) studies on analogous monoamine reuptake inhibitors. nih.govdrugbank.com

The essential pharmacophoric elements of molecules in this class generally consist of a protonatable amine, an aromatic ring, and a specific distance and geometric arrangement between these two features. nih.gov For This compound , these features are distinct and crucial for its interaction with the binding pockets of monoamine transporters.

Key Pharmacophoric Features:

Protonatable Amine: The primary amine on the cyclopentane ring is a critical feature. At physiological pH, this amine group is protonated, forming a positively charged ammonium ion. This charged center is believed to form a key ionic interaction with a conserved aspartate residue within the binding site of monoamine transporters. nih.gov This interaction is a primary anchor for the ligand within the transporter protein.

Fluorine Substitution: The fluorine atom at the para-position of the phenyl ring can modulate the electronic properties of the aromatic system and may engage in specific interactions, such as hydrogen bonding with suitable donor groups or dipole-dipole interactions, within the protein binding site. nih.gov Furthermore, fluorine substitution can influence the compound's metabolic stability and lipophilicity, which are critical pharmacokinetic properties.

Cyclopentyl Scaffold: The cyclopentyl ring acts as a rigid scaffold that holds the pharmacophoric elements in a defined spatial orientation. This conformational rigidity can be advantageous for binding affinity, as it reduces the entropic penalty upon binding to the target protein. The size and shape of this aliphatic ring are important for fitting into the specific contours of the transporter's binding pocket.

Methyl Linker: The methylene (B1212753) (-CH2-) group connecting the fluorophenyl ring to the cyclopentanamine core provides a specific distance and rotational flexibility between these two key pharmacophoric features. This linker is crucial for achieving the optimal geometry for simultaneous engagement of the amine and aromatic groups with their respective interaction points within the transporter.

Interactive Data Table: Inferred Pharmacophoric Features and Interactions

Pharmacophoric FeaturePutative Interaction with Target (Monoamine Transporters)Importance for Binding
Primary Amine (on cyclopentane)Ionic bond with conserved Aspartate residueHigh
4-Fluorophenyl RingHydrophobic interactions, π-π stacking with aromatic residuesHigh
Para-Fluorine AtomPotential for hydrogen bonding, dipole-dipole interactions, modulation of electronicsModerate to High
Cyclopentyl RingVan der Waals interactions, conformational rigidityModerate
Methylene LinkerDefines spatial orientation and distance between key featuresHigh

Understanding the Impact of Structural Differences on Metabolic Stability in Research Models

The metabolic stability of a research compound is a critical parameter that influences its in vivo efficacy and duration of action. nih.govcore.ac.uk For This compound , while specific metabolic data may not be extensively published, its metabolic fate can be predicted based on the known metabolism of structurally related compounds and general principles of drug metabolism. mdpi.comhyphadiscovery.com The primary sites of metabolic transformation are typically the most chemically reactive or sterically accessible positions.

Potential Metabolic Pathways:

Oxidation of the Cyclopentyl Ring: The aliphatic cyclopentyl ring is a likely site for oxidation by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to the formation of hydroxylated metabolites. The exact position of hydroxylation would depend on the specific CYP isozymes involved and the steric accessibility of the C-H bonds on the ring.

N-Dealkylation: While this compound has a primary amine, if it were a secondary or tertiary amine, N-dealkylation would be a major metabolic pathway. For this primary amine, other oxidative pathways are more likely.

Aromatic Hydroxylation: The 4-fluorophenyl ring can undergo hydroxylation, although the presence of the electron-withdrawing fluorine atom can sometimes decrease the susceptibility of the ring to oxidation compared to an unsubstituted phenyl ring.

Oxidative Deamination: The primary amine group could be susceptible to oxidative deamination, a process that would lead to the formation of a ketone and the release of ammonia (B1221849).

Conjugation (Phase II Metabolism): The primary amine group and any hydroxylated metabolites formed during Phase I metabolism can undergo conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663). researchgate.net This process generally increases the water solubility of the compound and facilitates its excretion.

The fluorine atom at the para-position of the phenyl ring is often introduced in medicinal chemistry to block a potential site of metabolism and thereby enhance metabolic stability. nih.gov Para-hydroxylation is a common metabolic pathway for phenyl rings, and the presence of a fluorine atom at this position prevents this transformation.

Interactive Data Table: Predicted Metabolic Pathways and Their Impact

Potential Metabolic PathwayStructural SiteResulting Metabolite(s)Predicted Impact on Metabolic Stability
Aliphatic HydroxylationCyclopentyl ringHydroxylated derivativesLikely a major pathway, contributing to clearance
Aromatic Hydroxylation4-Fluorophenyl ring (ortho or meta to fluorine)Hydroxylated aromatic derivativesPossible, but may be hindered by the fluorine atom
Oxidative DeaminationPrimary amineCyclopentanone (B42830) derivativePotential pathway for clearance
Glucuronidation/SulfationPrimary amine or hydroxylated metabolitesGlucuronide or sulfate conjugatesPhase II pathway facilitating excretion

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure and energy of molecules. By applying DFT, researchers could determine the most stable (lowest energy) arrangement of atoms for 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine. This process involves optimizing bond lengths, bond angles, and dihedral angles. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform the calculations. The output would provide precise coordinates for each atom in the molecule's optimized geometry. Without published research, specific values for these parameters for the target compound are unavailable.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, such as biological receptors or other chemical reagents. The map is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and likely to act as hydrogen bond acceptors. Regions of positive potential (colored blue) are electron-poor and can act as hydrogen bond donors or sites for nucleophilic attack. For this compound, an MEP map would likely show negative potential around the fluorine atom and the nitrogen of the amine group, highlighting these as key sites for intermolecular interactions. However, specific MEP maps for this compound have not been published.

Conformational Analysis and Molecular Dynamics Simulations

These studies explore the flexibility of a molecule and the different shapes (conformations) it can adopt.

Preferred Conformations of the Cyclopentane (B165970) Ring and Side Chains

The cyclopentane ring is not planar and can adopt several "puckered" conformations, such as the "envelope" and "twist" forms. A conformational analysis of this compound would identify the most stable conformations of the ring and the preferred orientations of the (4-fluorophenyl)methyl and amine side chains. This analysis helps in understanding how the molecule's shape influences its properties and interactions.

Analysis of Flexibility and Rotational Barriers

Molecular dynamics (MD) simulations can model the movement of atoms in a molecule over time, providing insight into its flexibility. For this compound, MD simulations could reveal the rotational barriers around the single bonds connecting the side chains to the cyclopentane ring. Understanding these energy barriers is crucial for determining how easily the molecule can change its shape, which can be important for its ability to bind to a receptor. No such simulation data has been reported for this specific molecule.

Molecular Docking and Binding Mode Predictions (for interactions with enzymes/receptors)

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein or an enzyme. This method is instrumental in drug discovery for predicting the binding affinity and orientation of a potential drug molecule in the active site of its target.

A docking study for this compound would require a specific biological target. The simulation would then attempt to fit the molecule into the binding site of this target in various orientations and conformations, scoring each "pose" to predict the most likely binding mode. The results would highlight key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. Without published studies targeting specific enzymes or receptors with this compound, no binding mode predictions can be detailed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of this compound, a QSAR model could be developed to predict their potency for a specific biological target, thereby guiding the synthesis of more effective compounds.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A training set of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set must be structurally diverse to ensure the model's broad applicability.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological: Describing the atomic connectivity and shape of the molecule.

Geometrical (3D): Related to the three-dimensional arrangement of the atoms.

Physicochemical: Including properties like hydrophobicity, polarizability, and electronic effects. uni.lu

Quantum Chemical: Derived from molecular orbital calculations, such as HOMO/LUMO energies.

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. The predictive power of this model is then rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds not used in model creation.

For instance, a hypothetical QSAR study on this compound derivatives might reveal that increased hydrophobicity on the cyclopentane ring and the presence of an electron-withdrawing group on the phenyl ring enhance biological activity. Such a model provides a quantitative framework for designing new, potentially more potent analogs for synthesis and testing.

Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives

CompoundSubstitution (R)LogP (Descriptor 1)Topological Polar Surface Area (TPSA, Ų) (Descriptor 2)Experimental Activity (IC₅₀, nM)
Parent Compound-H2.7226.02150
Derivative 13-OH (Cyclopentane)2.4546.25125
Derivative 24-Cl (Phenyl)3.4326.0290
Derivative 3N-CH₃2.9512.47180

In Silico Prediction of Physicochemical Properties Relevant to Research (e.g., pKa, logP, topological polar surface area)

In silico tools allow for the rapid prediction of key physicochemical properties, providing researchers with vital information before a compound is even synthesized. These properties are critical as they influence a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). For this compound, several important properties have been predicted using computational algorithms.

pKa: The acid dissociation constant is crucial for understanding the ionization state of a molecule at a given pH. The primary amine in this compound is basic. Its predicted pKa of 10.15 suggests that at physiological pH (~7.4), it will be predominantly protonated, carrying a positive charge. This charge can influence receptor interactions and membrane permeability.

logP: The logarithm of the partition coefficient between octanol (B41247) and water, logP, is a measure of a compound's lipophilicity or hydrophobicity. A predicted logP of 2.72 indicates that this compound has moderate lipophilicity. This property is a key factor in its ability to cross biological membranes.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The predicted TPSA for this compound is 26.02 Ų, a value typically associated with good cell permeability.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSourceResearch Relevance
pKa (strongest basic)10.15CSpredictDetermines ionization state at physiological pH, affecting solubility and target binding.
logP2.72CSpredictIndicates lipophilicity, influencing membrane permeability and absorption.
Topological Polar Surface Area (TPSA)26.02 ŲCSpredictCorrelates with passive molecular transport through membranes.

Virtual Screening Methodologies for Derivative Discovery and Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Starting with this compound as a "hit" or lead compound, virtual screening can rapidly explore vast chemical space to discover novel derivatives with improved potency, selectivity, or pharmacokinetic properties.

Two primary approaches are commonly employed:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound, like this compound, as a template. The process involves searching a database for molecules with similar structural or physicochemical features. Techniques such as 2D fingerprint similarity or 3D shape-based screening (pharmacophore modeling) are used to identify compounds that mimic the key features of the starting molecule responsible for its biological activity. This approach is valuable when the 3D structure of the biological target is unknown.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is available (from X-ray crystallography or cryo-EM, for example), SBVS can be used. This technique, also known as molecular docking, simulates the binding of candidate molecules from a library into the active site of the target. Compounds are scored and ranked based on their predicted binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions). This method can identify diverse chemotypes that are structurally different from the initial lead but still fit optimally within the target's binding pocket.

Following the virtual screening process, the top-ranked "hits" are selected for acquisition or synthesis and subsequent experimental validation to confirm their biological activity. This iterative cycle of virtual screening, synthesis, and testing is a cornerstone of modern drug discovery, enabling the efficient optimization of lead compounds.

Analytical Methodologies for Characterization and Purity Assessment of 1 4 Fluorophenyl Methyl Cyclopentan 1 Amine

The comprehensive characterization and stringent purity evaluation of pharmaceutical intermediates and active compounds are critical for ensuring safety and efficacy. For the novel compound 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine, a combination of advanced spectroscopic and chromatographic techniques is employed. These methods facilitate unambiguous structural elucidation, confirm molecular identity, and quantify impurities, including enantiomeric purity.

Applications As a Chemical Probe or Scaffold in Basic Research

Role in the Synthesis of More Complex Research Tools or Intermediates

While direct examples of 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine being used to synthesize complex research tools are not extensively documented in publicly available literature, its structural components are present in various reported synthetic efforts for creating such tools. The primary amine on the cyclopentane (B165970) ring is a key functional group that allows for a variety of chemical transformations.

For instance, the amine can be readily functionalized to introduce reporter groups, such as fluorophores or biotin (B1667282) tags, creating chemical probes to study biological processes. The general strategy involves the reaction of the amine with an activated form of the desired tag. Although not involving the exact target compound, a similar principle is seen in the synthesis of biotinylated probes from 1,3-cyclopentanedione (B128120) for labeling sulfenic acid in proteins, highlighting the utility of the cyclopentane scaffold in probe development. nih.gov

Furthermore, the this compound scaffold can be elaborated into more complex molecules through standard organic synthesis reactions such as amidation, alkylation, and reductive amination. These reactions allow for the attachment of diverse chemical moieties to explore structure-activity relationships (SAR) in various biological targets. The fluorophenyl group is a common feature in many biologically active compounds due to its ability to enhance metabolic stability and binding affinity through favorable interactions with protein targets.

Exploration in Early-Stage Hit-to-Lead Optimization Programs (focus on chemical modification and in vitro activity)

The this compound scaffold is of significant interest in hit-to-lead optimization programs, which aim to improve the potency, selectivity, and pharmacokinetic properties of initial "hit" compounds identified from screening campaigns. The chemical tractability of this scaffold allows for systematic modifications to explore the SAR.

Key areas for chemical modification include:

N-alkylation or N-acylation of the amine: Introducing different substituents on the nitrogen atom can significantly impact a compound's interaction with its biological target. For example, in a series of N-benzyl-1H-benzimidazol-2-amine derivatives, the nature of the substituents on the benzyl (B1604629) group was found to be critical for their in vitro activity against various Leishmania species. nih.gov

Modification of the fluorophenyl ring: Altering the substitution pattern on the phenyl ring can influence electronic properties and steric interactions. For instance, moving the fluorine atom to different positions or introducing other substituents can fine-tune binding affinity and selectivity.

Modification of the cyclopentane ring: Introducing substituents on the cyclopentane ring can affect the compound's conformation and lipophilicity.

The in vitro activity of analogs derived from this scaffold would be evaluated in relevant biological assays. For example, if the target is a G-protein coupled receptor (GPCR), radioligand binding assays and functional assays measuring downstream signaling would be employed. The table below illustrates hypothetical in vitro activity data for a series of analogs, demonstrating how systematic modifications can impact potency.

CompoundR1 (on Amine)R2 (on Phenyl Ring)Target Binding Affinity (Ki, nM)
Analog 1-H4-F150
Analog 2-CH34-F75
Analog 3-C(O)CH34-F200
Analog 4-H2,4-diF90
Analog 5-H4-Cl120

Metabolic Stability Studies in Research Models (e.g., rat liver microsomes)

Metabolic stability is a critical parameter assessed during drug discovery to predict a compound's half-life in the body. In vitro models, such as rat liver microsomes (RLMs), are commonly used for this purpose. These microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism of drugs.

The metabolic stability of a compound is typically assessed by incubating it with RLMs and a cofactor such as NADPH, and then measuring the disappearance of the parent compound over time. The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). The table below presents hypothetical metabolic stability data for the parent compound and a more stable analog.

CompoundRat Liver Microsomal Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound2527.7
Analog 6 (e.g., with a blocking group)>60<11.5

Generally, compounds with a half-life of less than 30 minutes in RLMs are considered to have high clearance, while those with a half-life greater than 60 minutes are considered to have low clearance. nih.gov

Application in Structure-Based Drug Design Initiatives (as a starting point for chemical modification)

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize ligands. The this compound scaffold can serve as an excellent starting point for SBDD initiatives.

If the crystal structure of a target protein in complex with a ligand containing this scaffold is available, it can provide detailed insights into the binding interactions. This information can then be used to guide the design of new analogs with improved affinity and selectivity. For example, if the 4-fluorophenyl group is observed to be in a hydrophobic pocket, medicinal chemists might explore other hydrophobic substituents at that position to enhance binding. If the amine group is involved in a key hydrogen bond, modifications that maintain or strengthen this interaction would be prioritized.

Computational tools such as molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of designed analogs before their synthesis, thereby prioritizing the most promising candidates. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery. The principles of SBDD are broadly applicable, and while specific examples involving this compound are not prevalent in the literature, the general strategies are well-established for similar scaffolds. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future synthetic efforts will likely move beyond traditional multi-step methods towards more efficient and environmentally benign processes. Key areas of development could include:

Biocatalytic Reductive Amination: The use of enzymes, particularly transaminases (TAs) and amine dehydrogenases (AmDHs), offers a highly selective and sustainable route to chiral amines. nih.gov A potential biocatalytic route could involve the direct amination of a ketone precursor, 1-(cyclopentylcarbonyl)-4-fluorobenzene, using an engineered enzyme to produce the target amine with high enantiopurity in a single step under mild, aqueous conditions. nih.gov

Catalytic Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of a corresponding imine or enamine precursor is a powerful, atom-economical method for producing chiral amines. acs.org Research could focus on developing novel iridium or rhodium catalysts paired with chiral ligands to achieve high yields and enantioselectivities. acs.orgresearchgate.net

Flow Chemistry: Implementing synthetic steps in a continuous flow system could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially reducing byproduct formation and simplifying purification.

Table 1: Comparison of Potential Future Synthetic Routes

Synthetic Strategy Potential Advantages Potential Challenges
Biocatalytic Reductive Amination High enantioselectivity, mild reaction conditions, environmentally friendly (uses water as solvent), reduced waste. nih.gov Requires screening and engineering of specific enzymes; substrate scope may be limited.
Catalytic Asymmetric Hydrogenation High atom economy, high yields and enantioselectivities, well-established methodology. acs.org Requires expensive transition metal catalysts and chiral ligands; may require high pressures of hydrogen gas.
C-H Functionalization Reduces the need for pre-functionalized starting materials, potentially shortening synthetic routes. Achieving high site- and stereo-selectivity can be difficult; may require harsh reaction conditions.

Exploration of Enantiopure Synthesis and Chiral Recognition in Complex Systems

As 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine is a chiral molecule, the separation and analysis of its enantiomers are critical for any potential pharmaceutical application. Future research is expected to delve deeply into its stereochemistry.

Enantioselective Synthesis: Beyond the synthetic routes mentioned above, strategies like asymmetric transfer hydrogenation could be explored. nih.gov This would involve reducing a precursor imine using a hydrogen donor in the presence of a chiral catalyst to yield the enantioenriched amine.

Chiral Recognition and Separation: Advanced chiral chromatography techniques, utilizing chiral stationary phases (CSPs), will be essential for the analytical and preparative separation of the enantiomers. mdpi.com Research into the specific interactions between each enantiomer and various CSPs could elucidate the mechanism of recognition, which is often based on a "three-point interaction model" involving steric, hydrogen bonding, and π-π interactions. acs.orgresearchgate.net Furthermore, NMR spectroscopy using chiral derivatizing agents could be employed to determine enantiomeric purity. nih.gov

Advanced Chemical Biology Applications for Unveiling Novel Biological Mechanisms

The structural features of this compound make it an attractive starting point for the development of chemical probes to investigate biological systems.

Fluorine (¹⁹F) NMR/MRI Probes: The presence of a fluorine atom provides a unique spectroscopic handle. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it an excellent nucleus for NMR spectroscopy and Magnetic Resonance Imaging (MRI). nih.gov Derivatives of the title compound could be developed as ¹⁹F MRI contrast agents or as probes to study protein-ligand interactions in environments where proton signals are overwhelming.

Scaffold for Bioactive Molecules: The primary amine serves as a versatile chemical handle for derivatization. By attaching fluorophores, biotin (B1667282) tags, or photo-crosslinkers, researchers could create sophisticated probes to identify and study the function of specific cellular targets. nih.gov For instance, derivatizing the amine with a fluorescent dye could enable long-term single-molecule tracking of proteins in live cells. acs.orgacs.org

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov These tools can be applied to the future study of this compound in several ways:

De Novo Design: Generative AI models could design novel derivatives based on the core scaffold. researchgate.net By training on vast datasets of known bioactive molecules, these algorithms can propose new structures with a high probability of possessing desired properties, such as improved binding affinity for a specific biological target or better pharmacokinetic profiles. actascientific.comacm.org

Property Prediction: ML models can be trained to predict various properties of virtual derivatives, including solubility, toxicity, and metabolic stability, thus prioritizing the most promising candidates for synthesis and reducing the time and cost of experimental work. researchgate.net

Retrosynthesis Planning: AI platforms can analyze the structure of complex derivatives and propose efficient synthetic routes, helping chemists overcome challenging synthetic problems. acm.org

Analog Structure Predicted Target Predicted LogP Predicted Solubility (mg/L)
N-acetyl derivative Kinase Inhibitor 2.8 150
N-(pyridin-2-yl) derivative GPCR Modulator 3.5 75
2-hydroxycyclopentyl derivative Enzyme Inhibitor 2.1 320
N-(3-methoxypropyl) derivative Ion Channel Blocker 3.2 110

Investigation of Unexplored Reactivity Patterns and Derivatization Opportunities

The primary amine and the fluorophenyl ring are sites for a wide range of chemical modifications, allowing for the creation of a diverse library of derivatives for screening.

N-Functionalization: The primary amine can be readily converted into amides, sulfonamides, ureas, or secondary and tertiary amines through reactions like acylation, sulfonylation, and reductive amination. organic-chemistry.orgnih.gov This allows for systematic exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties at the nitrogen atom.

Aromatic Ring Substitution: While the fluorine atom directs electrophilic aromatic substitution, exploring more advanced C-H activation or cross-coupling methodologies could allow for the introduction of additional functional groups onto the phenyl ring, further expanding the chemical space around the scaffold.

Potential as a Component in Materials Science or Catalysis Research

The unique properties of this chiral, fluorinated amine suggest potential applications beyond biology and medicine.

Asymmetric Catalysis: Chiral amines are widely used as catalysts or ligands in asymmetric synthesis. acs.orgalfachemic.comsigmaaldrich.com The enantiopure forms of this compound could be evaluated as organocatalysts for reactions such as Michael additions or aldol (B89426) reactions, or as chiral ligands for transition metal catalysts. alfachemic.com

Fluorinated Materials: Fluorine-containing compounds are known for their unique properties, including high thermal stability and hydrophobicity. man.ac.ukrsc.orgacs.org The title compound could serve as a monomer or a modifying agent for creating specialized polymers or surface coatings. youtube.com For example, its incorporation into a polymer backbone could impart specific thermal or optical properties. Fluorinated metal-organic frameworks (F-MOFs) are an emerging class of materials with potential applications in gas storage and catalysis, representing another possible avenue for exploration. rsc.org

Q & A

Basic: What are the recommended synthetic routes for 1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthesis typically involves cyclopentane ring functionalization followed by amine group introduction . A common approach includes:

  • Step 1: Alkylation of 4-fluorobenzyl chloride with cyclopentanone under basic conditions (e.g., KOH/NaOH in toluene) to form the cyclopentane intermediate.
  • Step 2: Reductive amination or Gabriel synthesis to introduce the amine group, using reagents like NaBH₄ or NH₃/NaCNBH₃.
    Optimization Strategies:
  • Temperature Control: Lower temperatures (~0–5°C) minimize side reactions during alkylation .
  • Catalyst Use: Pd/C or Raney Ni can enhance reductive amination efficiency .
  • Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity .

Basic: How can the structural integrity and stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm the presence of the fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and cyclopentane ring (δ 1.5–2.5 ppm for CH₂ groups) .
    • ¹⁹F NMR: Verify fluorine substitution (chemical shifts around -110 to -120 ppm) .
  • X-ray Crystallography: Resolves stereochemistry and spatial arrangement, critical for understanding pharmacophore interactions .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₂H₁₅FN⁺ via ESI+) .

Advanced: What strategies resolve contradictions in reported biological activity data for fluorophenyl-substituted cyclopentane amines?

Methodological Answer:
Discrepancies often arise from stereochemical variations or assay-specific conditions . Mitigation approaches include:

  • Enantiomer Separation: Use chiral HPLC or enzymatic resolution to isolate (R)- and (S)-isomers for independent activity profiling .
  • Standardized Assays: Re-test compounds under consistent conditions (e.g., pH, temperature, cell lines) to eliminate variability .
  • Meta-Analysis: Cross-reference data from structural analogs (e.g., cyclopropane derivatives) to identify trends in fluorine’s electronic effects on receptor binding .

Advanced: How can computational methods predict the binding affinity of this compound to neurological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with serotonin/dopamine receptors. Key parameters:
    • Ligand Preparation: Optimize protonation states at physiological pH (e.g., amine group as NH₃⁺).
    • Binding Pocket Analysis: Identify hydrophobic interactions with the fluorophenyl group and hydrogen bonds with the amine .
  • QSAR Modeling: Correlate substituent positions (e.g., fluorine para vs. meta) with activity using datasets from analogs like 1-(4-chloro-2-fluorophenyl)cyclopropan-1-amine .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Receptor Studies: Probe serotonin (5-HT₁A/5-HT₂A) and dopamine (D₂/D₃) receptors due to structural similarity to known agonists/antagonists .
  • SAR Exploration: Modify the cyclopentane ring size or fluorine position to assess impacts on binding kinetics and selectivity .
  • Prodrug Development: Functionalize the amine group (e.g., acetylation) to enhance blood-brain barrier penetration .

Advanced: What experimental and computational techniques validate the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In Vitro Assays:
    • Microsomal Incubation: Use liver microsomes (human/rat) with NADPH to measure clearance rates. Monitor via LC-MS/MS .
    • CYP450 Inhibition: Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Silico Tools:
    • ADMET Predictors: Software like Schrödinger’s QikProp estimates logP (lipophilicity) and CYP liability .
    • Metabolite ID: Use Mass Frontier to predict Phase I/II metabolites (e.g., N-oxidation or glucuronidation) .

Basic: How does the electronic effect of the 4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The fluorine atom acts as a strong electron-withdrawing group via inductive effects, which:

  • Deactivates the Benzene Ring: Reduces electrophilic substitution but enhances para-directing in SNAr reactions .
  • Stabilizes Intermediates: In amide coupling or Ullmann reactions, fluorine’s electronegativity stabilizes transition states, improving yields .
    Experimental Validation: Compare reaction rates with non-fluorinated analogs (e.g., 4-methylphenyl derivatives) under identical conditions .

Advanced: What synthetic challenges arise in scaling up this compound, and how are they addressed?

Methodological Answer:

  • Challenge 1: Low regioselectivity during alkylation.
    • Solution: Use flow chemistry for precise temperature/pH control, improving reproducibility .
  • Challenge 2: Amine group oxidation during storage.
    • Solution: Formulate as a hydrochloride salt or store under inert gas (N₂/Ar) .
  • Challenge 3: Purification of stereoisomers at scale.
    • Solution: Chiral stationary phases in preparative HPLC or enzymatic kinetic resolution .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?

Methodological Answer:

  • LC-MS/MS:
    • Column: C18 reverse-phase (e.g., Agilent ZORBAX Eclipse Plus).
    • Ionization: ESI+ mode for protonated molecular ion [M+H]⁺.
    • Validation: Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
  • Microsampling: Use dried blood spots (DBS) to reduce animal usage in preclinical trials .

Advanced: How do structural modifications (e.g., cyclopentane vs. cyclopropane rings) alter the compound’s pharmacological profile?

Methodological Answer:

  • Ring Size Effects:
    • Cyclopentane: Enhanced conformational flexibility improves receptor fit but may reduce metabolic stability vs. rigid cyclopropane .
    • Fluorophenyl Position: Para-substitution (vs. ortho/meta) maximizes π-π stacking with aromatic residues in binding pockets .
      Case Study: Compare this compound with 1-(4-chloro-2-fluorophenyl)cyclopropan-1-amine in binding assays for 5-HT receptors .

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Reactant of Route 1
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Reactant of Route 2
1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.